molecular formula C24H18ClNO4 B3512638 4-({4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy}methyl)benzoic acid

4-({4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy}methyl)benzoic acid

Cat. No.: B3512638
M. Wt: 419.9 g/mol
InChI Key: MWYHYDJLOMSNLS-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzoic acid group, a cyanovinyl group, a methoxyphenoxy group, and a chlorophenyl group . These groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoic acid group would introduce a carboxylic acid functionality, which could participate in hydrogen bonding . The cyanovinyl group would introduce a nitrile functionality, which is polar and could also participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially participate in various types of chemical reactions due to the presence of multiple reactive groups. For example, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The cyanovinyl group could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic . The compound might also exhibit polarity due to the presence of multiple polar functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds containing a benzoic acid group can be irritating to the skin and eyes . The presence of a cyanovinyl group could potentially make the compound toxic .

Properties

IUPAC Name

4-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-29-23-13-17(12-20(14-26)18-7-9-21(25)10-8-18)4-11-22(23)30-15-16-2-5-19(6-3-16)24(27)28/h2-13H,15H2,1H3,(H,27,28)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYHYDJLOMSNLS-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy}methyl)benzoic acid
Reactant of Route 2
4-({4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy}methyl)benzoic acid
Reactant of Route 3
4-({4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy}methyl)benzoic acid
Reactant of Route 4
4-({4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy}methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-({4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy}methyl)benzoic acid
Reactant of Route 6
4-({4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy}methyl)benzoic acid

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